![molecular formula C8H6BrN3O B15229451 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B15229451.png)
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is a heterocyclic organic compound that features a bromine atom attached to a pyrrolo[2,3-c]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-5-nitropyridine as a starting material, which undergoes a series of reactions including reduction, cyclization, and amide formation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Cyclization Reactions: The pyrrolo[2,3-c]pyridine ring system can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids or bases may be employed to facilitate cyclization.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
Cyclization Reactions: Products include more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other protein targets involved in cancer and other diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and novel heterocyclic compounds.
Biological Studies: Researchers use this compound to study the biological activity of pyrrolo[2,3-c]pyridine derivatives and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-Bromo-2-pyridinecarboxaldehyde
- Pyrrolo[1,2-a]pyrazines
Uniqueness
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and carboxamide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to serve as a versatile intermediate in organic synthesis and its potential therapeutic applications further highlight its uniqueness.
Propiedades
Fórmula molecular |
C8H6BrN3O |
|---|---|
Peso molecular |
240.06 g/mol |
Nombre IUPAC |
5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H6BrN3O/c9-7-2-4-1-5(8(10)13)12-6(4)3-11-7/h1-3,12H,(H2,10,13) |
Clave InChI |
WCLLUSQGXGUATJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(NC2=CN=C1Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




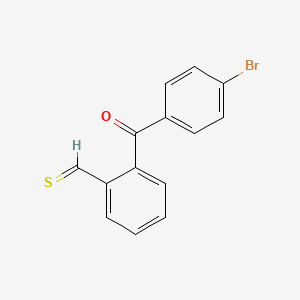
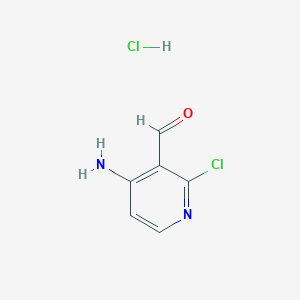
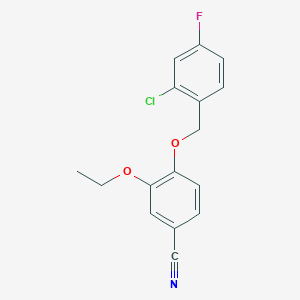
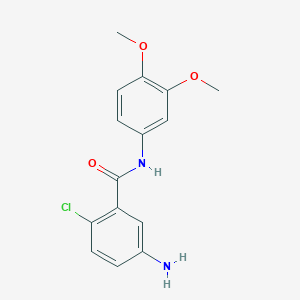

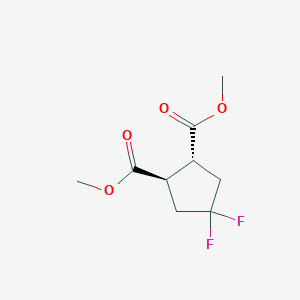
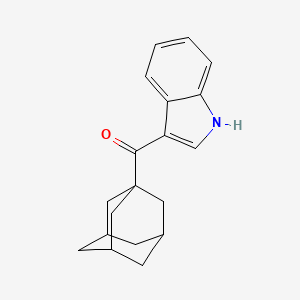


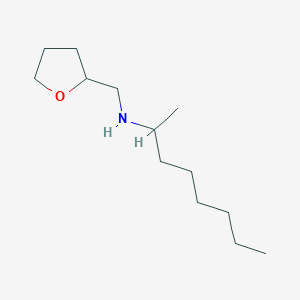
![6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B15229491.png)
![3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15229500.png)
